2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine
Overview
Description
2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine is an organic compound with the molecular formula C7H11NS2 It is characterized by the presence of a thienylmethylthio group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine typically involves the reaction of ethanamine with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thienylmethylthio group to a thiol group.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine involves its interaction with specific molecular targets. The thienylmethylthio group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethanamine, 2-[(2-furanylmethyl)thio]-
- Ethanamine, 2-[(2-pyridylmethyl)thio]-
- Ethanamine, 2-[(2-phenylmethyl)thio]-
Uniqueness
2-[(thiophen-2-ylmethyl)sulfanyl]ethan-1-amine is unique due to the presence of the thienylmethylthio group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C7H11NS2 |
---|---|
Molecular Weight |
173.3 g/mol |
IUPAC Name |
2-(thiophen-2-ylmethylsulfanyl)ethanamine |
InChI |
InChI=1S/C7H11NS2/c8-3-5-9-6-7-2-1-4-10-7/h1-2,4H,3,5-6,8H2 |
InChI Key |
JXZZRROZGUTKFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CSCCN |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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